Journal Name:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy
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IF:0
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-03-21 , DOI:
10.1007/s11094-023-02841-0
Approaches to mathematical modeling of heat-transfer processes occurring upon application of film coatings to biconvex tablets are reviewed. Athermodynamic model providing a calculation of the exhaust-air temperature and relative humidity is proposed. The Monte Carlo(Lagrange method of computational fluid dynamics, which consists of tracking the trajectories of drops in physical space, velocity, radii, and temperatures, is considered. Enthalpy equations presented in the review can be used to calculate product and air temperatures in a coater-type drum.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-06-21 , DOI:
10.1007/s11094-023-02904-2
An isocratic high-performance liquid chromatography method for the quantitative determination of enzalutamide in pharmaceutical products has been developed, optimized, and validated. Optimization of the analytical method was performed using the response surface methodology. The flow rate (0.8 and 1.2 mL/min) and acetonitrile ratio of the mobile phase (45 and 55%) and detector wavelength (235 and 245 nm) were chosen as independent variables. The effects of three independent variables on the standard solution concentration were investigated. As a result of evaluation with the Box-Behnken Design model, chromatographic separation was performed using X-bridge phenyl (150 mm × 3.0 mm; 3.5 μm) column eluted with a mobile phase consisting of ultrapure water and acetonitrile at a ratio of 47.5:52.5 v/v, respectively, and a flow rate of 1.0 mL/min was optimized with a standard retention time of 3.05 min at a wavelength of 239 nm. The method was then validated using International Conference on Harmonization (ICH) guidelines with an analytical run time of 10 min. The technique has been validated for linearity, precision, accuracy and specificity, showing excellent linearity (R2 = 0.9998) in a concentration range of 5 – 30 μg/mL. The limits of detection and quantification were 0.70 and 2.00 μg/mL, respectively. The intraday and interday accuracy and precision data were recorded within acceptable limits. Experimental optimization design proved to be a useful tool for optimizing parameters of the proposed liquid chromatography method. The developed, optimized, and validated liquid chromatography method can be reliably used in quality control laboratories for determination of the content of enzalutamide in pharmaceutical products.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-15 , DOI:
10.1007/s11094-023-02861-w
Cardiovascular drugs are the main components of many formulations in marketplace. Herein, a fast high-performance liquid chromatographic assay was developed for the determination of pharmaceutical preparations containing antihypertensive agents including Atenolol (ATE), Hydrochlorothiazide (HCT), Ramipril (RAM), Amlodipine (AML), Losartan (LOS) and Telmisartan (TEL). Optimum separation was achieved using RP-C8 Waters Symmetry column (3.5 μm, 4.6 mm × 150 mm) and a mobile phase composed of 25 mM potassium phosphate buffer (pH 4.5 ± 0.1) and acetonitrile in gradient elution mode at 1.0 mL/min flow rate and 230 nm detection wavelength. Analysis was achieved in less than 9 min. The method was fully validated according to ICH guidelines. Linearity was achieved over the range of 10.0 – 60.0 μg/mL for ATE, LOS, Tel, 5.0 – 50.0 μg/mL for HCT, AML, and 1.0 – 11.0 μg/mL for RAM with acceptable accuracy, precision and limits of detection (< 2.0 μg/mL). Method robustness was assessed using small changes in buffer pH, acetonitrile ratio of the mobile phase, flow rate and detection wavelength. The proposed method was successfully applied to the analysis of their dosage forms combinations. Statistical comparison between the proposed and official methods was performed. The optimized method offers an economic chromatographic tool for the routine analysis of cardiovascular drugs in pharmaceutical quality control laboratories.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-06-19 , DOI:
10.1007/s11094-023-02890-5
In recent decades, 30 – 40 percent of epilepsy patients did not get relief from seizures by antiepileptic medications. In the present study, the effect of bumetanide (as NKCC isoform blocker) on pharmacoresistant seizure was investigated on three laboratory models of seizure were used in this study. In 6-Hz electroshock model, mice were stimulated via corneal electrodes connected by 44 mAconstant current intensity at a frequency of 6 Hz for 3 second following drug administration, and then, the seizure severity was observed for at least 10 sec. In the second model, lamotrigine-sensitive seizures were induced by amygdala kindling. The last model was lamotrigine-resistant, in which rats were administrated 5 mg/kg/day lamotrigine (i.p.) at 60 min before kindling stimulation until the animals became kindled. Results showed that the administration of bumetanide alone (10 mg/kg) or co-administration of bumetanide with lamotrigine (5 and 10 mg/kg respectively) did not have significant influence on kindling parameters in 6 Hz model and lamotrigine-resistant rats. It was concluded that bumetanide had anticonvulsant effect in lamotrigine-sensitive rats but did not show the ability to overcome drug-resistant seizure, although it could be a powerful medication, either in combination with anti-seizure regimens or even alone, in reducing the drug-sensitive seizure conditions.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-05-09 , DOI:
10.1007/s11094-023-02867-4
1H-indol-2,3-dione (isatin) class of biologically active compounds have analgesic, anti-microbial, anti-inflammatory, anti-tubercular, anti-proliferative properties, and is also useful for the treatment of SARS-CoV. Schiff bases containing isatin moiety are known to have broad spectrum of biological activities like anti-viral, anti-tubercular, anti-fungal, and anti-bacterial. In this work, several Schiff base derivatives have been synthesized using two methods (synthetic and microwave) by reacting isatin with o-phenylenediamine. The synthesized compounds were structurally characterized and their in-vivo antimicrobial activity was tested against Gram-negative and Gram-positive bacteria using the inhibition zone method. Several newly synthesized isatin derivatives were found effective as antimicrobial agents and showed good potency (compounds 3c, 3d, 6a, 6b, 6d). Compound 3c displayed higher antimicrobial activity than standard drug (Amoxicillin) against Staphylococcus aureus at higher concentration (16 μg/mL) and against Escherichia coli at lower concentration (1 μg/mL).
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-05-15 , DOI:
10.1007/s11094-023-02872-7
In search for new potent antimicrobials and anthelmintics, 5(6)-substituted-1H-benzimidazole substituted 2-methyl-5-nitroimidazole derivatives (1a–1g) were synthesized by clubbing bioactive pharmacophores and evaluated against six bacterial strains and two Indian earthworm species. Compounds 1e, 1f, and 1g were found to be more potent than the standard drug ampicillin against the tested strains. Only two of the synthesized compounds (1f and 1g) were found to have comparable potency to albendazole in terms of mean paralyzing and mean death time. These potent molecules possess good pharmacokinetic profiles and cell membrane permeability, which qualify them for oral use with good bioavailability. It may be concluded that the clubbing of bioactive pharmacophores could be exploited as a strategy in the design and discovery of new agents to counter drug resistance in the future.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-05-15 , DOI:
10.1007/s11094-023-02876-3
A series of 4-arylidene-2-phenyl-6-(aryl)-4,5-dihydropyridazin-3(2H)-one derivatives (3a–3g and 3a’–3g’) have been synthesized and evaluated as antimycobacterial agents by microplate alamar blue assay (MABA) method. Title compounds 3a–3g and 3a’–3g’ were synthesized by reaction of 6-aryl-2-phenyl-4,5-dihydropyridazin-3(2H)-one (2a, 2b) with various aromatic aldehydes. Compounds 2a and 2b were synthesized from 4-aryl-4-oxobutanoic acids (1a,1b) by reaction ofphenyl hydrazine with appropriate aromatic compounds and succinic anhydride. The structures of synthesized compounds have been established by IR, 1H NMR, and mass spectroscopy and elemental analysis. All synthesized compounds (3a–3g and 3a’–3g’) exhibited significant antimycobacterial activity. Compound 3g showed maximum activity and compounds 3b, 3b’, 3e, 3e’, 3g’showed moderate activity as compared to the reference drugsisoniazid (MIC 3.125 µg/mL) and streptomycin (MIC 6.25 µg/mL).
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-18 , DOI:
10.1007/s11094-023-02859-4
The release kinetics of afobazole from a new solid dosage form of prolonged-release film-coated tablets was studied in vitro. The conditions of the dissolution test were experimentally determined with the use of the basket apparatus type I and phosphate buffer solution pH 6.8 (Eur. Ph.) as the dissolution medium. The specification release limits were ≤25% after 1 h, 45 – 60% after 6 h, and ≥80% after 24 h of the nominal afobazole content in the tablets. The release kinetics of afobazole from the prolonged-release tablets were evaluated using the first-order, Higuchi, and Korsmeyer(Peppas mathematical models. The release mechanism of the active ingredient from the matrix could be characterized as anomalous diffusion according to the Korsmeyer(Pappas model.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-05-09 , DOI:
10.1007/s11094-023-02883-4
The problem of the strategy for choosing disinfectants in practical medicine is considered. The pandemic of the new coronavirus infection posed new problems for disinfectology. The expanded spectrum of disinfectants and antiseptics offered by the chemical industry in recent years requires justification for the choice in favor of any product. The goals and types of disinfection considered from current positions and the main groups of disinfectants used in Russia and their properties and spectra of activity are presented.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-19 , DOI:
10.1007/s11094-023-02846-9
The main problems experienced in treatment with anticancer drugs are undesirable side effects, and toxicity. Minimal side effects for new anticancer compounds may be met due to enhanced efforts to clarify the compound’s mechanisms of action. Therefore, we aimed to investigate whether or the cytotoxic effect and apoptosis mechanism of a series Ag(I)NHC complexes on non-small cell lung cancer cell line (A549) and normal lung fibroblast cell line (CCD-19Lu) in this study. The cytotoxicity was determined by using the MTT method, and apoptotic effects were detected by cell cycle, annexin-V/propidium iodide (PI) staining and cell cycle, caspase-3, mitochondrial membrane potential analysis. Molecular docking studies were performed using in silico ADMET analysis, and molecular docking information on the compounds was gained using the DS 3.5 software subprotocol. All the time, the cytotoxic effect of silver compounds was monitored for 24 h in comparison to cisplatin. The apoptotic effect of these compounds increased in cancer cells as compared to normal cells. Complex 3b exhibited the highest cytotoxic activity on cancer cell in 24 and 72 h, but complex 3a exhibited the highest cytotoxic activity on cancer cell s in 48 h. Moreover, all Ag(I)NHC complexes exhibited significant statistical difference depending on the increase in concentration on cancer cells, and all compounds induced apoptosis associated with distributing of membrane polarization and stopping the cell cycle in phase G1 and the caspase-3 activity. Caspase-3 activity of the new Ag(I)NHC compounds showed 8.3 to 17.6-fold increase compared the untreated cells. The loss of mitochondrial membrane potential indicated that JC-1 assay results were 16.9 to17.2-fold higher than normal cells in Ag(I)NHC compounds and 11.3-fold higher her in cisplatin. In addition, molecular docking studies were executed on the Ag(I)NHC complexes, and cisplatin estimate that the binding modes towards the EGFR kinase. Because epidermal growth factor receptor (EGFR) is expressed highly in a great number of epithelial tumors. These findings suggested that Ag(I)NHC complexes exhibited anticancer activity and may be considered to have a new therapeutic potential for human non-small cell lung cancer cell treatment.
Supplementary Information
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